Pelargonidin 3-glucoside
CAS No.: 18466-51-8
Cat. No.: VC21338268
Molecular Formula: C21H21ClO10
Molecular Weight: 468.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18466-51-8 |
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Molecular Formula | C21H21ClO10 |
Molecular Weight | 468.8 g/mol |
IUPAC Name | (2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
Standard InChI | InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1 |
Standard InChI Key | CAHGSEFWVUVGGL-UBNZBFALSA-N |
Isomeric SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-] |
SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Canonical SMILES | C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] |
Chemical Composition and Structure
Pelargonidin 3-glucoside, also known as Callistephin, is an anthocyanin cation with the molecular formula C21H21O10+ when considered as an ion . When in its chloride salt form, the formula becomes C21H21O10Cl . The compound is characterized as a beta-D-glucoside and an anthocyanidin glycoside, functionally related to pelargonidin .
The molecular weight varies depending on the form:
The IUPAC name of the compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1λ4-chromen-1-ylium, reflecting its complex chemical structure .
Physical and Chemical Properties
Pelargonidin 3-glucoside exhibits several important physicochemical properties that influence its behavior in biological systems and applications. These properties are summarized in the following table:
Property | Value | Source |
---|---|---|
Polar Surface Area | 173.21 Ų | ChemAxon |
Rotatable Bond Count | 4 | ChemAxon |
Refractivity | 114.28 m³·mol⁻¹ | ChemAxon |
Polarizability | 42.05 ų | ChemAxon |
The compound appears as a dark red/purple powder in its isolated form . It is highly water-soluble but can be easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C .
Natural Occurrence and Sources
Pelargonidin 3-glucoside is naturally present in various plant species, contributing to their vibrant red-orange coloration. The compound has been identified in:
The presence of this compound in these food sources makes it a potential biomarker for the consumption of these fruits and berries .
Biochemical Classification
Classification Framework
Pelargonidin 3-glucoside belongs to multiple hierarchical biochemical classifications:
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It is an anthocyanin, a class of water-soluble pigments that give red, purple, and blue colors to many fruits and vegetables .
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More specifically, it belongs to anthocyanidin-3-o-glycosides, which are phenolic compounds containing one anthocyanidin moiety O-glycosidically linked to a carbohydrate moiety at the C3-position .
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It is also classified as a flavonoid, a larger group of natural compounds with diverse biological activities .
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According to the Human Metabolome Database, it belongs to the class of flavanones, compounds containing a flavan-3-one moiety .
Metabolic Role
Pelargonidin 3-glucoside is considered a primary metabolite, directly involved in an organism's growth, development, or reproduction . In plants, it serves as a pigment that attracts pollinators and aids in seed dispersal, while also potentially offering photoprotection against UV radiation.
Analytical Characteristics
Detection and Quantification
High-performance liquid chromatography (HPLC) connected to UV/Vis detectors at 280nm and 520nm is commonly used to detect and quantify Pelargonidin 3-glucoside . Commercial preparations typically have a purity greater than 97%, with the remaining percentage consisting of impurities of other anthocyanins, flavonoids, or polyphenols .
Biological Activities and Health Benefits
Antioxidant Properties
Like other anthocyanins, Pelargonidin 3-glucoside exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative damage . This property is particularly relevant in the context of chronic disease prevention, including cardiovascular diseases, cancer, and neurodegenerative disorders .
Anti-inflammatory Effects
Research suggests that Pelargonidin 3-glucoside possesses anti-inflammatory properties, which may help alleviate inflammation-related conditions . While the exact mechanisms remain under investigation, these properties contribute to its potential therapeutic applications.
Glucose Metabolism Modulation
Recent studies have explored the role of Pelargonidin 3-glucoside in glucose metabolism. A 2024 investigation examined potential connections between this compound and essential proteins involved in glucose metabolism, including CYTIP, C1QL3, and CYBB . Molecular docking simulations revealed favorable binding affinities and potential binding sites, suggesting that Pelargonidin 3-glucoside may modulate the function of these proteins and consequently influence glucose metabolism .
Applications
Food Industry
Pelargonidin 3-glucoside has significant applications in the food industry:
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As a natural colorant due to its vibrant red-purple hue
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As a functional ingredient in foods designed to deliver health benefits
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As a quality indicator for fruit-based products
Current Research Directions
Research on Pelargonidin 3-glucoside continues to evolve, with current focus areas including:
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Elucidation of its molecular mechanisms in modulating glucose metabolism
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Development of stable formulations to overcome its sensitivity to environmental conditions
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Investigation of its bioavailability and pharmacokinetics in humans
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Exploration of synergistic effects when combined with other bioactive compounds
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